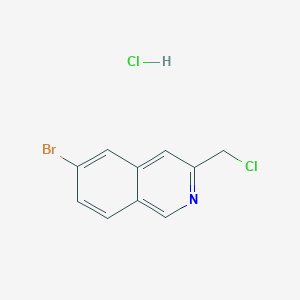
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and chloromethyl groups attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride typically involves the bromination of isoquinoline followed by chloromethylation. The bromination can be achieved using bromine in the presence of a suitable solvent such as nitrobenzene. The chloromethylation step involves the reaction of the brominated isoquinoline with formaldehyde and hydrochloric acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxide or reduction to form the corresponding amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include substituted isoquinolines, isoquinoline N-oxides, and various coupled products depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(chloromethyl)isoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The compound may also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromoisoquinoline: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chloromethylisoquinoline: Lacks the bromine group, affecting its reactivity and coupling potential.
6-Chloro-3-(bromomethyl)isoquinoline: Similar structure but with reversed positions of bromine and chlorine, leading to different reactivity patterns.
Uniqueness
6-Bromo-3-(chloromethyl)isoquinoline hydrochloride is unique due to the presence of both bromine and chloromethyl groups, which provide versatile reactivity for various chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic compounds and pharmaceuticals.
Eigenschaften
Molekularformel |
C10H8BrCl2N |
|---|---|
Molekulargewicht |
292.98 g/mol |
IUPAC-Name |
6-bromo-3-(chloromethyl)isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H7BrClN.ClH/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9;/h1-4,6H,5H2;1H |
InChI-Schlüssel |
CZEGVMGNRKNRIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C=C1Br)CCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



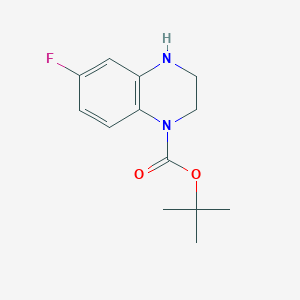
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)

![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)

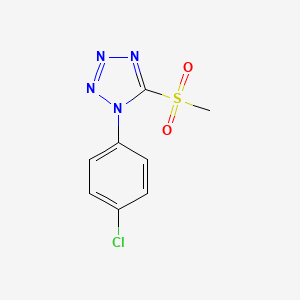
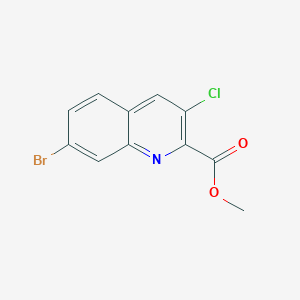
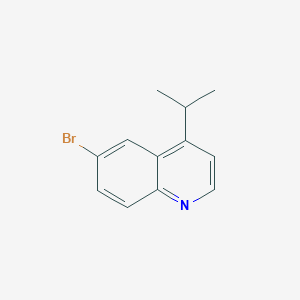


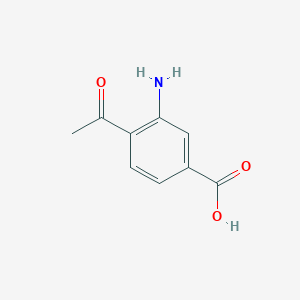
![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
